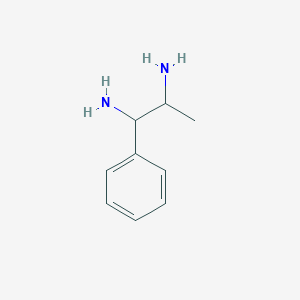

1,2-Diamino-1-phenylpropane

Beschreibung

Significance of Chiral Vicinal Diamines in Synthetic Chemistry

Chiral vicinal diamines are of tremendous interest to synthetic chemists. sigmaaldrich.com Their unique structural motif, featuring two adjacent stereogenic centers, makes them highly valuable components in the construction of complex molecular architectures and in the development of powerful catalytic systems.

One of the most prominent applications of chiral vicinal diamines is as ligands in asymmetric catalysis. sigmaaldrich.comrsc.orgrsc.org By coordinating to a metal center, these diamines create a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This enantioselective control is crucial in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful.

A notable example is 1,2-diphenylethylenediamine (DPEN), a widely used chiral auxiliary and ligand that has been produced on a metric ton scale. rsc.org The development of efficient synthetic methods for such diamines has significantly reduced their cost and increased their availability, thereby facilitating their broader application in organic synthesis. rsc.org The versatility of chiral vicinal diamines extends to their use as precursors for other important ligand classes, such as N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. bohrium.com

The effectiveness of these diamine-based ligands is often demonstrated in a variety of asymmetric transformations, including:

Asymmetric hydrogenation bohrium.com

Asymmetric Suzuki-Miyaura cross-coupling reactions bohrium.com

Asymmetric ring-opening cross-metathesis bohrium.com

Beyond their role in catalysis, chiral vicinal diamines serve as fundamental building blocks for the synthesis of more complex molecules. rsc.orgresearchgate.net Their bifunctional nature allows for the construction of diverse molecular scaffolds, including heterocyclic rings and β-lactams. sigmaaldrich.com The 1,2-diamine motif is a privileged structural element found in numerous bioactive natural products and medicinally relevant compounds. acs.org For instance, this functionality is present in the vitamin biotin (B1667282) and in certain anticancer drugs. acs.org

The synthesis of complex molecules often relies on the ability to introduce specific functional groups with precise stereochemical control. Chiral vicinal diamines provide a reliable and versatile platform for achieving this, enabling chemists to construct intricate three-dimensional structures with high levels of precision. rsc.org The development of novel synthetic methods to access a diverse library of chiral vicinal diamines is therefore a key area of research, as it directly impacts the ability to discover and develop new therapeutic agents and other functional molecules. rsc.orgrsc.org

The study of chiral diamines has a rich history, evolving from early investigations into their coordination chemistry to their modern-day application in asymmetric catalysis. A 1994 doctoral thesis compiled a comprehensive list of C2 chiral diamine ligands, illustrating the long-standing interest in this class of compounds. soton.ac.uk Over the centuries, chemists have utilized chiral amines for the development of biologically active small molecules and the synthesis of chiral ligands, underscoring the enduring importance of this research area. rsc.org The development of practical and highly efficient methods for the asymmetric synthesis of a wide range of chiral vicinal diamines continues to be a significant focus, promising to further facilitate their use as ligands and building blocks in pharmaceutical and fine chemical industries. rsc.org

Stereochemical Considerations and Chirality in 1,2-Diamino-1-phenylpropane Research

The chemical and biological properties of this compound are intrinsically linked to its three-dimensional structure. The presence of two chiral centers in the molecule gives rise to multiple stereoisomers, each with unique properties and applications.

This compound exists as a set of stereoisomers due to the presence of two stereogenic centers at the C1 and C2 positions of the propane (B168953) chain. This leads to the existence of enantiomers and diastereomers. iucr.orgnih.govwikipedia.org The different spatial arrangements of the amino and phenyl groups around these chiral centers result in distinct molecules with different physical and chemical properties.

For example, the synthesis of enantiomerically pure threo- and erythro-1,2-diamino-1-phenylpropanes has been described. capes.gov.bruni-regensburg.de These diastereomers, which have different relative configurations at the two stereocenters, can exhibit significantly different biological activities. The ability to selectively synthesize a particular stereoisomer is therefore of paramount importance.

| Stereoisomer Type | Description | Example |

|---|---|---|

| Enantiomers | Non-superimposable mirror images | (1R,2S)-1,2-Diamino-1-phenylpropane and (1S,2R)-1,2-Diamino-1-phenylpropane |

| Diastereomers | Stereoisomers that are not mirror images | (1R,2S)-1,2-Diamino-1-phenylpropane and (1R,2R)-1,2-Diamino-1-phenylpropane |

Achieving high stereocontrol in the synthesis of this compound and related vicinal diamines is a significant challenge in organic chemistry. rsc.orgwikipedia.org The ability to selectively produce a single desired stereoisomer is crucial for its application in areas such as asymmetric catalysis and medicinal chemistry. rsc.orgwikipedia.org

Various synthetic strategies have been developed to address this challenge. One approach involves the highly regioselective and stereospecific opening of chiral aziridines, which allows for the synthesis of optically pure diastereomers of 1-phenyl-1,2-propanediamine. nih.gov Another method describes a new procedure for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes starting from ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. researchgate.netresearchgate.net This method highlights the importance of protecting groups in controlling the stereochemical outcome of the reaction.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14N2 |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

1-phenylpropane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9H,10-11H2,1H3 |

InChI-Schlüssel |

PRCXGQJVEKZKQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)N)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,2 Diamino 1 Phenylpropane and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount in obtaining specific stereoisomers of 1,2-diamino-1-phenylpropane, which are often required for applications in catalysis and pharmaceuticals. These approaches aim to control the formation of chiral centers, leading to high enantiomeric or diastereomeric purity.

Stereoselective Reduction Methods

Stereoselective reduction is a key strategy in the synthesis of chiral amines. This involves the reduction of a prochiral substrate, such as a ketone, imine, or oxime, using a chiral catalyst or reagent to induce stereoselectivity.

Catalytic hydrogenation is a widely employed method for the reduction of various functional groups. In the synthesis of this compound, this technique is particularly useful for the reduction of azido (B1232118), oximino, and imino groups to amines.

A notable example involves the reduction of an azido intermediate. In a diastereoselective synthesis starting from ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, the corresponding azido derivative is hydrogenated to the diamine. researchgate.net The process typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step proceeds with high yield and retention of the existing stereochemistry, providing the N-protected diamine which can then be deprotected. researchgate.net

Another approach involves the hydrogenation of dioximes. The catalytic hydrogenation of 1-phenyl-1,2-propanedione (B147261) dioxime over catalysts such as Raney nickel or platinum can yield the corresponding diamine. The stereochemical outcome of this reaction can be influenced by the catalyst, solvent, and reaction conditions.

Furthermore, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum colloids has been investigated. researchgate.net While this study focused on the formation of hydroxy ketones, subsequent reductive amination of these products presents a potential pathway to the chiral diamines.

Reductive amination is a versatile method for the formation of C-N bonds and is a powerful tool for the synthesis of amines. This reaction involves the in-situ formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction.

One potential precursor for this compound is 2-amino-1-phenyl-1-propanone. The reductive amination of this aminoketone with ammonia (B1221849), followed by reduction of the resulting imine, would directly yield the target diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of this process can be controlled by using a chiral reducing agent or a chiral auxiliary on the amine.

A study on the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst provides insight into a related transformation. researchgate.net This process yields (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, demonstrating the feasibility of forming an amino group at the C2 position via reductive amination. A similar strategy could be envisioned starting from a suitable amino ketone precursor.

| Precursor Type | Reducing Agent/Catalyst | Product | Reference |

| Azido-amine | H₂, Pd/C | N-protected this compound | researchgate.netresearchgate.net |

| Amino-ketone | NH₃, H₂, Raney Ni | This compound (potential) | researchgate.net |

| Amino acid-derived β-keto esters | NaBH₃CN | β,γ-diamino ester derivatives |

Diastereoselective Synthesis from Precursors

Diastereoselective synthesis relies on the use of a chiral starting material to direct the formation of a new stereocenter. This approach is highly effective for the synthesis of specific diastereomers of this compound.

Chiral amino alcohols are excellent starting materials for the synthesis of chiral diamines due to their ready availability from the chiral pool. Norephedrine (B3415761) and its stereoisomers are particularly common precursors for this compound.

A well-documented diastereoselective synthesis starts from (1R,2S)-(-)-norephedrine. researchgate.net The amino group is first protected, for example, as a trifluoroacetamide. The hydroxyl group is then converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with an azide (B81097) ion proceeds with inversion of configuration at the benzylic carbon (C1). Finally, catalytic hydrogenation of the azido group affords the corresponding diastereomer of the N-protected this compound. This method allows for the selective synthesis of different diastereomers by choosing the appropriate stereoisomer of the starting amino alcohol.

Phenylalaninol, derived from the amino acid phenylalanine, is another valuable chiral amino alcohol precursor. A synthetic route could involve the protection of the amino group, oxidation of the hydroxyl group to a ketone, followed by reductive amination of the resulting amino ketone. The stereochemistry of the final product would be influenced by the stereocenter at C2, originating from the chiral starting material.

| Chiral Amino Alcohol | Key Transformation Steps | Resulting Diastereomer | Reference |

| (1R,2S)-(-)-Norephedrine | Protection, Mesylation, Azidation (Sₙ2), Hydrogenation | (1S,2S)-1,2-diamino-1-phenylpropane derivative | researchgate.net |

| (1S,2R)-(+)-Norephedrine | Protection, Mesylation, Azidation (Sₙ2), Hydrogenation | (1R,2R)-1,2-diamino-1-phenylpropane derivative | researchgate.net |

| L-Phenylalaninol | Protection, Oxidation, Reductive Amination | (S)-1,2-diamino-1-phenylpropane derivative (potential) |

Regioselectivity is crucial when a molecule has multiple reactive sites. In the context of synthesizing this compound, regioselective reactions ensure that the amino groups are introduced at the desired C1 and C2 positions.

The synthesis from norephedrine derivatives provides an excellent example of a regioselective transformation. The conversion of the hydroxyl group at the C1 position to a mesylate directs the subsequent nucleophilic attack by the azide ion specifically to this position, leaving the protected amino group at the C2 position untouched. researchgate.net This regioselectivity is key to the successful synthesis of the target 1,2-diamine.

Another potential regioselective transformation is the ring-opening of a chiral epoxide, such as 1-phenyl-1,2-epoxypropane. The reaction of this epoxide with an amine nucleophile can proceed with high regioselectivity, typically with the nucleophile attacking the less sterically hindered carbon atom. However, under certain conditions, attack at the benzylic position can be favored. By carefully selecting the reaction conditions and the nitrogen nucleophile, it is possible to control the regioselectivity of the ring-opening to produce a 1-amino-2-hydroxy or a 2-amino-1-hydroxy intermediate, which can then be converted to the diamine.

| Precursor | Reagent | Transformation | Regioselectivity | Reference |

| N-protected Norephedrine mesylate | Sodium Azide | Sₙ2 Substitution | Attack at C1 (benzylic position) | researchgate.net |

| 1-Phenyl-1,2-epoxypropane | Amine Nucleophile | Epoxide Ring-Opening | Preferential attack at C2 (less hindered) or C1 (benzylic) depending on conditions |

Multicomponent Reactions for Diamine Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly effective for generating molecular diversity. nih.govresearchgate.net While not always providing direct access to 1,2-diamines, they can be ingeniously adapted to produce highly functionalized precursors.

In a key variation of the Ugi reaction, a diamine can be employed as one of the components. In this scenario, one of the amino groups participates in the initial imine formation with a carbonyl compound. The second amino group can then act as an intramolecular nucleophile, trapping the reactive nitrilium ion intermediate that is characteristic of isocyanide-based MCRs. This intramolecular cyclization leads to the formation of highly substituted heterocyclic scaffolds, which can be further elaborated to yield vicinal diamines. For instance, the use of 1,2-diaminobenzenes in an Ugi-type reaction can yield quinoxalinones in a single step. nih.gov This strategy highlights the potential of MCRs to construct complex diamine-containing structures through a convergent and atom-economical pathway.

Table 1: Key Isocyanide-Based Multicomponent Reactions

| Reaction | Components | Product |

|---|---|---|

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Protecting Group Strategies in Diamine Synthesis

The synthesis of complex molecules like this compound, which contains multiple reactive functional groups, necessitates the use of protecting groups to ensure chemoselectivity. An effective protecting group strategy involves the temporary masking of a reactive site to prevent unwanted side reactions during subsequent transformations. The choice of protecting group is critical and is dictated by its stability to the reaction conditions and the ease of its selective removal.

Trifluoroacetyl Protecting Group Utility

The trifluoroacetyl (TFA) group has proven to be a particularly effective protecting group for the amino moiety in the synthesis of this compound diastereoisomers. researchgate.netresearchgate.net In a notable synthetic route starting from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol (N-trifluoroacetylnorephedrine), the TFA group provides robust protection that minimizes side reactions. researchgate.netresearchgate.net

Novel Reaction Mechanisms in Diamine Formation

The development of novel reaction mechanisms is crucial for advancing the synthesis of complex organic molecules. In the context of 1,2-diamine synthesis, several innovative mechanistic pathways have been explored that offer high levels of stereocontrol and efficiency.

Diboron-Templated Asymmetric Homocoupling

A general and practical method for the enantioselective synthesis of chiral vicinal diamines has been developed utilizing a chiral diboron-templated asymmetric homocoupling of imines. digitellinc.com This methodology is distinguished by a key diboron-participated beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. This reaction provides a convenient route to C₂-symmetric chiral vicinal diamines with high enantioselectivity. The process involves the reaction of an imine with a chiral diboron (B99234) reagent, which templates the formation of the C-C bond between two imine units, leading to the desired 1,2-diamine scaffold after workup.

Diaza-Cope Rearrangement Driven by Hydrogen Bonds

The diaza-Cope rearrangement offers a powerful and stereospecific method for the synthesis of a wide array of chiral vicinal diamines. scholaris.canih.govutoronto.ca This rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift that, in this context, is driven to completion by the formation of resonance-assisted hydrogen bonds (RAHBs). scholaris.canih.gov

The process typically begins with a "mother" diamine, such as (R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane, which is reacted with an appropriate aldehyde to form a diimine. nih.gov This diimine then undergoes the diaza-Cope rearrangement to form a new diimine, which is subsequently hydrolyzed to yield the "daughter" diamine. researchgate.net A significant feature of this reaction is the high degree of stereospecificity, with computational and experimental studies indicating that the rearrangement proceeds with an apparent inversion of stereochemistry. nih.gov The formation of strong intramolecular hydrogen bonds in the product diimine is the thermodynamic driving force for the reaction, allowing for the synthesis of C₂-symmetric diaryl and dialkyl diamines, as well as unsymmetrical diamines, in excellent yields and enantiopurities. scholaris.caresearchgate.net

Table 2: Factors Influencing the Diaza-Cope Rearrangement

| Factor | Description |

|---|---|

| Resonance-Assisted Hydrogen Bonds (RAHBs) | The primary driving force for the rearrangement, stabilizing the product diimine. scholaris.canih.gov |

| Electronic Effects | Substituents on the aromatic rings of the aldehyde can influence the rate and equilibrium of the reaction. scholaris.ca |

| Steric Effects | The steric bulk of the aldehyde can impact the feasibility and stereochemical outcome of the rearrangement. scholaris.ca |

| Oxyanion Effects | The presence of a deprotonated hydroxyl group can significantly influence the reaction equilibrium. scholaris.cautoronto.ca |

Intramolecular N-Arylation (Palladium-Catalyzed)

Palladium-catalyzed C-N bond-forming reactions are a cornerstone of modern organic synthesis. The intramolecular variant of this reaction provides a powerful tool for the construction of nitrogen-containing heterocyclic compounds. This strategy can be envisioned for the synthesis of cyclic diamine precursors.

A relevant example of this mechanistic principle is the palladium-catalyzed synthesis of N-arylated carbazoles from cyclic diaryliodonium salts and anilines. beilstein-journals.org The proposed mechanism involves an initial C-N bond formation via a ring-opening of the iodonium (B1229267) salt by the amine. This is followed by a palladium-mediated intramolecular C-N cross-coupling (a Buchwald-Hartwig type amination) to form the final carbazole (B46965) ring system. beilstein-journals.org This cascade process, involving an intermolecular amination followed by an intramolecular N-arylation, demonstrates the utility of palladium catalysis in forming cyclic structures containing C-N bonds. While this example leads to a carbazole, the underlying principle of intramolecular palladium-catalyzed N-arylation can be applied to the synthesis of saturated heterocyclic systems that serve as precursors or constrained analogs of this compound. For instance, a suitably substituted haloaryl substrate containing a tethered amine or protected amine could undergo intramolecular cyclization to form a benzodiazepine (B76468) or a similar seven-membered ring containing a vicinal diamine motif.

Flow Chemistry Applications in Diamine Synthesis

The synthesis of vicinal diamines, including this compound and its derivatives, has been significantly advanced by the adoption of continuous flow chemistry. This methodology utilizes microreactors or microstructured reactors, which are devices with channels typically below 1 mm in diameter, to perform chemical reactions in a continuous stream rather than in a traditional batch-wise manner. wikipedia.org The advantages of this approach are numerous, including superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, enhanced safety profiles for hazardous reactions, and improved scalability and reproducibility. wikipedia.orgbeilstein-journals.org

The application of flow chemistry is particularly attractive for the synthesis of chiral 1,2-diamino derivatives, which are crucial building blocks for pharmaceuticals and chiral ligands. rsc.org Researchers have successfully demonstrated that complex, multi-step syntheses can be "telescoped" into a continuous flow system, minimizing manual handling and intermediate purification steps. nih.gov

A notable advancement in this area is the development of a two-step, continuous-flow process for producing differently functionalized chiral 1,2-diamino derivatives. thieme.de This process, conducted in micro- and mesoreactors, involves the enantioselective, metal-free catalytic reduction of nitro enamines. The methodology has proven to be highly efficient, achieving excellent stereoselectivity. thieme.de The ability to perform such transformations without metal catalysts is a significant step towards more sustainable chemical manufacturing. thieme.de

The research led by Professor Maurizio Benaglia's group at the Università degli Studi di Milano highlights the feasibility of this approach. Their work successfully accomplished the enantioselective reduction for the first time in continuous flow reactors, demonstrating that developing multi-step, continuous-flow processes for enantiomerically pure products is a viable and promising strategy. thieme.de

| Reaction Stage | Description | Catalyst System | Reactor Type | Achieved Enantioselectivity (ee) |

| Step 1 | Enantioselective Reduction | Metal-free Organocatalyst | Microreactor / Mesoreactor | >90% |

This process underscores the potential of flow chemistry to create complex chiral molecules with high purity. The precise control offered by microreactor technology is critical to achieving high enantiomeric excess (ee). wikipedia.orgthieme.de Furthermore, continuous flow systems are well-suited for integrating heterogeneous or immobilized catalysts, which can be packed into columns or cartridges within the flow path. This simplifies catalyst separation and recycling, a significant advantage over homogeneous catalysis in batch reactors. beilstein-journals.org The development of solid-supported catalysts that maintain high activity and stereoselectivity is a key area of research for advancing these applications. beilstein-journals.org

The principles demonstrated in the synthesis of various chiral amines and their precursors in flow systems are directly applicable to the synthesis of this compound. For instance, multi-step flow syntheses have been successfully employed for precursors of drugs like (S)-baclofen and phenibut, which share structural motifs with the target diamine. nih.gov These processes often involve sequential reactions, such as Michael additions followed by reductions, all performed in a continuous, automated fashion. nih.gov This integrated approach not only improves efficiency but also allows for the safe handling of reactive intermediates and reagents.

Coordination Chemistry and Metal Complexation with 1,2 Diamino 1 Phenylpropane

Fundamental Coordination Modes

Bidentate Chelation

The structure of these complexes often features the diamine ligand in a specific conformation to accommodate the coordination. For instance, in a nickel(II) complex, the five-membered chelate ring formed by the nickel atom and the 1,2-diamino-1-phenylpropane ligand adopts a slightly twisted envelope conformation. nih.govresearchgate.netnih.goviucr.org This bidentate chelation is a key feature in the formation of various transition metal complexes, including those with platinum(II), where the diamine ligand is crucial for the complex's stereochemistry and potential applications. ulb.ac.beacs.org

Unusual Coordination Geometries and Modes

While bidentate chelation is the most common coordination mode, the structural diversity of complexes with this compound can lead to unusual coordination geometries. For example, in a hydrated nickel(II) chloride complex, two this compound ligands coordinate to the nickel center in a trans octahedral fashion. nih.govresearchgate.netnih.goviucr.org In this arrangement, the four nitrogen atoms from the two bidentate ligands occupy the equatorial plane, while two water molecules take up the axial positions, resulting in a distorted octahedral geometry. nih.govresearchgate.netnih.goviucr.org The central nickel(II) atom in this specific complex is located on an inversion center. nih.govresearchgate.netnih.goviucr.org

Stereochemistry of Metal Complexes

The inherent chirality of this compound plays a critical role in the stereochemistry of its metal complexes, influencing the arrangement of ligands around the metal center and leading to the formation of stereoisomers.

Ligand Chirality and Induced Metal Center Chirality

The chirality of the this compound ligand can induce chirality at the metal center. nih.gov This means that the specific stereoisomer of the diamine ligand used can dictate the three-dimensional arrangement of the ligands around the metal ion, resulting in a chiral metal complex. nih.govrsc.org This phenomenon is significant in the design of asymmetric catalysts where the stereochemistry of the complex is crucial for enantioselective transformations. The introduction of a rigid bidentate ligand can help in preventing the racemization of the chiral-at-metal center. nih.gov

Diastereomeric Metal Complexes

When a chiral ligand like this compound coordinates to a metal center, it can lead to the formation of diastereomeric complexes. researchgate.net Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. The synthesis of specific diastereoisomers of this compound has been a subject of research, as each diastereomer can lead to metal complexes with distinct stereochemical features. researchgate.netresearchgate.net For example, in copper complexes with enantiopure Schiff base ligands derived from chiral amines, the chirality of the ligand can diastereoselectively induce a specific configuration (Δ or Λ) at the copper center.

Specific Transition Metal Complexes

This compound forms complexes with a variety of transition metals, with those of platinum, palladium, and copper being particularly noteworthy.

Platinum(II) Complexes : Dichloro(this compound)platinum(II) complexes have been synthesized and studied for their stereochemical properties. ulb.ac.beacs.org The stereochemistry of the diamine ligand in these complexes is considered to play a critical role in their interactions with biological molecules. ulb.ac.be

Palladium(II) and Platinum(II) Complexes : Both palladium(II) and platinum(II) form square planar complexes with ligands containing diamine functionalities. researchgate.netnih.govnih.govrsc.org The coordination chemistry of these metals with asymmetric dinucleating ligands that incorporate a triamine portion has been explored, leading to the formation of both monometallic and heterodinuclear complexes. nih.govnih.gov

Nickel(II) Complexes : A well-characterized example is the trans-diaquabis(1-phenylpropane-1,2-diamine-κN,N′)nickel(II) dichloride dihydrate complex. nih.govresearchgate.netnih.goviucr.org In this complex, the nickel(II) ion is in a distorted trans-octahedral coordination environment, with two this compound ligands and two water molecules. nih.gov

Copper(II) Complexes : Copper(II) also forms complexes with this compound and related Schiff base ligands. nih.govnih.gov The coordination can result in distorted square-planar geometries where the chirality of the ligand induces a specific configuration at the copper center.

Table 1: Coordination Details of a Specific Nickel(II) Complex

| Parameter | Description | Reference |

|---|---|---|

| Complex | trans-diaquabis(1-phenylpropane-1,2-diamine-κN,N′)nickel(II) dichloride dihydrate | nih.govresearchgate.netnih.goviucr.org |

| Metal Center | Nickel(II) | nih.govresearchgate.netnih.goviucr.org |

| Coordination Geometry | Distorted trans-octahedral | nih.gov |

| Ligands | Two this compound ligands, two water molecules | nih.gov |

| Chelate Ring Conformation | Slightly twisted envelope | nih.govresearchgate.netnih.goviucr.org |

Compound Names Mentioned

Nickel(II) Complexes

The coordination chemistry of nickel(II) with this compound has been elucidated through single-crystal X-ray diffraction studies. A notable example is the complex trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate, [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O. nih.govnajah.eduiucr.orgnih.gov

In this complex, the nickel(II) ion is situated at an inversion center and exhibits a distorted trans-octahedral coordination geometry. iucr.orgnih.gov The equatorial plane is occupied by four nitrogen atoms from two bidentate this compound ligands. iucr.orgnih.gov The axial positions are filled by two water molecules. iucr.orgnih.gov The five-membered chelate ring formed by the coordination of the diamine ligand adopts a slightly twisted envelope conformation. iucr.orgnih.gov The crystal structure is further stabilized by a network of hydrogen bonds involving the coordinated water molecules, the chloride anions, and the amine groups of the ligand. iucr.orgnih.gov

Table 1: Selected Crystallographic Data for trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted trans-octahedral |

| Ligand Coordination | Bidentate (N,N') |

| Chelate Ring Conformation | Twisted envelope |

Data sourced from IUCr Journals. iucr.org

Copper(II) Complexes

While specific crystal structures of copper(II) complexes with this compound are not extensively detailed in the available literature, the coordination chemistry of copper(II) with similar bidentate amine ligands provides significant insights. Generally, copper(II) complexes with diamine ligands adopt square planar or distorted octahedral geometries. The formation of polynuclear, alkoxo-bridged complexes has been observed with related ligands containing alcoholic hydroxy groups, particularly at higher pH values where deprotonation of the alcohol is facilitated. researchgate.net The electronic and ESR spectra of such complexes are instrumental in determining the coordination environment of the copper(II) ion. researchgate.net

In related systems with other diamines, copper(II) has been shown to form five-coordinate complexes with a distorted square pyramidal geometry. nih.gov The coordination sphere in such cases can be comprised of two bidentate chelating ligands and a monodentate ligand. nih.gov

Platinum(II) Complexes (Structural Studies, not clinical)

The study of platinum(II) complexes with this compound is often linked to their potential applications, but structural investigations form the fundamental basis of this research. The synthesis of diastereomeric [this compound]dichloroplatinum(II) complexes has been a subject of interest due to the influence of stereochemistry on their properties. nih.gov These complexes typically exhibit a cis-square planar geometry, which is a common coordination mode for platinum(II). acs.org

Ruthenium(II) Complexes

Specific structural data for Ruthenium(II) complexes containing this compound as the primary ligand are limited in the reviewed literature. However, the coordination chemistry of Ruthenium(II) with other diamines and related nitrogen-donor ligands provides a framework for understanding potential structures. Ruthenium(II) complexes often exhibit a distorted octahedral geometry. najah.edursc.org

For instance, in complexes with chelating ditertiary phosphine (B1218219) and diamine ligands, a full cis-configuration can be adopted. najah.edu The five-membered ring formed by the diamine ligand in such octahedral complexes enforces a bite angle that is typically less than the ideal 90 degrees. najah.edu The synthesis of Ru(II)-NHC-diamine (NHC = N-heterocyclic carbene) complexes has revealed unique coordination chemistry, including the possibility of the diamine ligand binding in a tridentate fashion through cyclometalation. rsc.org This demonstrates the versatile coordination behavior that can be anticipated for this compound with Ruthenium(II).

Palladium(II) Complexes

The coordination chemistry of palladium(II) with this compound can be inferred from studies on closely related diamine ligands. Palladium(II) complexes with bidentate amine ligands typically adopt a square-planar geometry. researchgate.netmjcce.org.mk The synthesis of palladium(II) complexes with various N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine ligands has been reported, resulting in tetradentate coordination. nih.gov

More relevant are studies involving simple diamines like 1,2-diaminopropane (B80664) and 1,3-diaminopropane. researchgate.netresearchgate.net These investigations focus on the equilibrium and kinetics of complex formation with various biologically relevant ligands, providing insight into the stability and reactivity of the [Pd(diamine)(H₂O)₂]²⁺ species. researchgate.netresearchgate.net The synthesis of new chiral diimine palladium(II) complexes bearing oxazoline- and myrtanyl-based nitrogen ligands has also been explored, with X-ray crystallography confirming a distorted square planar geometry for the palladium ion. researchgate.net

Table 2: General Coordination Properties of Palladium(II)-Diamine Complexes

| Property | Description |

|---|---|

| Common Geometry | Square-planar |

| Ligand Behavior | Bidentate (N,N') |

| Reactivity Focus | Ligand substitution, hydrolysis |

Based on studies of related diamine complexes. researchgate.netresearchgate.netresearchgate.net

Alkali and Alkaline Earth Metal Complexes

The interaction of this compound with alkali and alkaline earth metals is not well-documented in the scientific literature. Generally, these metal ions, being hard Lewis acids, have a lower affinity for nitrogen-donor ligands compared to transition metals. nih.govunifr.chresearchgate.netiss.itwikipedia.org However, complex formation can occur, particularly with chelating ligands that provide a favorable entropic contribution.

Alkaline earth metals, due to their higher charge density compared to alkali metals, show a greater tendency to form complexes. rsc.orgunifr.ch The coordination is primarily driven by electrostatic interactions, and the coordination number can vary depending on the size of the metal ion and the steric bulk of the ligand. nih.govunifr.ch While specific complexes with this compound have not been structurally characterized in the reviewed literature, it is plausible that they could form, likely involving coordination of the diamine along with solvent molecules or counter-ions to satisfy the coordination sphere of the metal.

Stability and Reactivity of Metal-Diamine Complexes

The stability of metal complexes with this compound is influenced by several factors, including the nature of the metal ion, the chelate effect, and the steric properties of the ligand. The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of these complexes compared to analogous complexes with monodentate amine ligands.

The reactivity of these complexes is a key area of investigation. For square-planar platinum(II) and palladium(II) complexes, ligand substitution reactions are fundamental. The reactivity of platinum(II)-diamine complexes with various nucleophiles, such as thiourea (B124793) and amino acids, has been studied to understand the kinetics and mechanisms of these reactions. acs.orgrsc.org These reactions typically proceed via an associative mechanism. nih.gov

Hydrolysis is another important aspect of the reactivity of these complexes, particularly for aqua species like [Pd(diamine)(H₂O)₂]²⁺. nih.govresearchgate.netmdpi.comrsc.orgmdpi.com The pKa values of the coordinated water molecules are influenced by the electronic properties of the diamine ligand. The hydrolysis of palladium(II)-diamine complexes can lead to the formation of hydroxo-bridged dimers. mdpi.com The rate of hydrolysis and subsequent reactions are dependent on the nature of the diamine ligand, with steric factors playing a significant role. nih.gov

Application of 1,2 Diamino 1 Phenylpropane As Chiral Ligands in Catalysis

Asymmetric Catalysis with Metal-Diamine Complexes

Complexes formed between transition metals and 1,2-Diamino-1-phenylpropane serve as powerful catalysts for a range of asymmetric transformations. The metal center typically acts as the locus of catalytic activity, activating substrates and facilitating bond formation, while the chiral diamine ligand dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. The pre-coordination of the diamine to a metal precursor, such as those of ruthenium, rhodium, or palladium, generates the active catalyst, which then enters a catalytic cycle to produce chiral molecules. nih.gov

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds, particularly alcohols and amines, from prochiral ketones, imines, and olefins. Ruthenium complexes featuring chiral 1,2-diamine ligands are particularly renowned for their high efficiency and enantioselectivity in these transformations.

The asymmetric hydrogenation of ketones and imines provides direct access to valuable chiral secondary alcohols and amines, respectively. Catalytic systems, often composed of a ruthenium precursor, a chiral diphosphine ligand, and a chiral diamine, have been extensively studied. In these systems, the diamine ligand plays a crucial role in the catalytic cycle, often participating in a metal-ligand bifunctional mechanism where an N-H proton and a metal-hydride are transferred to the carbonyl or imine substrate in a concerted, six-membered transition state.

While extensive research has highlighted the efficacy of ligands like 1,2-diphenylethylenediamine (DPEN), the application of this compound is less commonly documented. However, the fundamental principles remain the same. The catalyst, upon activation with H₂ gas, reduces the C=O or C=N bond with high facial selectivity, governed by the stereochemistry of the diamine ligand. The table below illustrates the typical performance of Ru(II)-diamine catalysts in the asymmetric hydrogenation of aromatic ketones, demonstrating the high yields and enantioselectivities that are characteristic of this class of catalysts.

Table 1: Illustrative Performance of Ru(II)-Diamine Catalysts in Asymmetric Ketone Hydrogenation (Note: Data presented is for the closely related and widely studied 1,2-diphenylethylenediamine (DPEN) ligand to demonstrate typical reaction outcomes, as specific comprehensive data for this compound was not available in the surveyed literature.)

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | RuCl₂(S,S)-DPEN | >95 | 98 (R) |

| 2'-Methoxyacetophenone | RuCl₂(S,S)-DPEN | >95 | 99 (R) |

| 1-Tetralone | RuCl₂(R,R)-DPEN | >95 | 97 (S) |

| 2-Acetylfuran | RuCl₂(R,R)-DPEN | >95 | 98 (S) |

Data compiled from representative literature on Ru-DPEN catalyzed hydrogenations.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing readily available hydrogen donors such as 2-propanol or formic acid. The Noyori-Ikariya type catalysts, which are half-sandwich ruthenium complexes bearing N-tosylated 1,2-diamine ligands, are exceptionally effective for this transformation. The reaction proceeds via a similar metal-ligand bifunctional mechanism, where the N-H proton of the coordinated diamine and the hydride on the ruthenium center are transferred to the substrate.

The efficiency of these catalysts is high for a broad range of ketones and imines. Studies on polymeric chiral diamine ligands have demonstrated that these systems can be recycled and achieve very high total turnover numbers (TONs), making the process highly efficient and suitable for larger-scale synthesis. While specific data for this compound is limited, derivatives of its precursor, norephedrine (B3415761), have been used in dendritic ruthenium catalysts for the ATH of acetophenone, achieving high yield and enantioselectivity.

Table 2: Representative Results for Asymmetric Transfer Hydrogenation of Ketones (Note: This table shows typical results for Noyori-Ikariya type catalysts using N-tosylated 1,2-diamines like TsDPEN, as specific data for the analogous this compound derivative was not prominently featured in surveyed literature.)

| Ketone Substrate | Catalyst System | H-Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 98 | 99 (R) |

| Propiophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-Propanol | 95 | 97 (R) |

| Benzylacetone | [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-Propanol | 99 | 98 (S) |

| 3-Acetylpyridine | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | 96 | 96 (S) |

Data compiled from representative literature on Ru-TsDPEN catalyzed transfer hydrogenations.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis. Chiral metal complexes, including those with diamine ligands, are instrumental in achieving this, particularly in cross-coupling and alkylation reactions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide. Its asymmetric variant, used to create axially chiral biaryl compounds, is a significant challenge that relies heavily on the design of the chiral ligand. While chiral phosphine (B1218219) ligands are most commonly employed for this purpose, the development of other ligand classes is an active area of research.

Although the catalytic potential of palladium complexes with Schiff base ligands derived from diamines has been explored for Suzuki-Miyaura reactions, the use of the simple this compound as a controlling ligand in an asymmetric variant is not well-established in the literature. The primary challenge lies in the ligand's ability to effectively control the stereochemistry of the reductive elimination step, which determines the final product's axial chirality.

Asymmetric alkylation reactions, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), are fundamental for creating stereogenic centers. In these reactions, a chiral ligand on the palladium center controls the stereochemical outcome of the nucleophilic attack on a π-allyl-palladium intermediate. Chiral ligands create an asymmetric environment that differentiates the two ends of the allyl moiety or the two faces of the incoming nucleophile.

While various chiral ligands have been successfully applied in AAA reactions, the application of this compound for this purpose is not widely reported. Research in this area has predominantly focused on phosphorus-based ligands or other diamine scaffolds like 1,2-diaminocyclohexane. The successful application of this compound would depend on its ability to form a stable and effective chiral pocket around the metal center to induce high levels of enantioselectivity.

Asymmetric Henry Reaction

The asymmetric Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols and α-amino acids. mdpi.com The development of chiral catalysts for this reaction is crucial for controlling stereochemistry. While direct catalysis by this compound is not extensively detailed in the provided research, the broader class of chiral 1,2-diamine and β-amino alcohol ligands, to which it belongs, is instrumental in this transformation, typically in complex with a metal such as copper.

In situ generated catalysts, often from a chiral ligand and a copper salt like copper(II) acetate (B1210297) (Cu(OAc)₂), have proven highly effective. For example, novel bis(β-amino alcohol) ligands complexed with Cu(OAc)₂ have been shown to catalyze the Henry reaction between various substituted aromatic aldehydes and nitromethane (B149229), yielding chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com The reaction conditions, including the solvent, temperature, and catalyst loading, are optimized to achieve maximal stereoselectivity. It has been observed that lower temperatures can enhance enantioselectivity. mdpi.com

The general mechanism involves the coordination of the chiral diamine or amino alcohol ligand to the copper center, creating a chiral Lewis acid environment. This complex then coordinates with both the aldehyde and the nitronate anion (formed from nitromethane and a base), facilitating a stereoselective addition. The structure of the ligand, including the stereochemistry and steric bulk of the substituents, dictates the facial selectivity of the attack on the aldehyde. The nitro-Mannich (or aza-Henry) reaction, a related transformation for synthesizing 1,2-diamines, also relies on similar catalytic systems to control the stereochemistry of the newly formed adjacent chiral centers. nih.gov

Table 1: Representative Results for Asymmetric Henry Reactions using Chiral Ligand-Copper Systems

| Entry | Aldehyde | Catalyst System | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 24 | >99 | 90.4 |

| 2 | 4-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 24 | >99 | 94.6 |

| 3 | 4-Chlorobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 24 | >99 | 91.5 |

| 4 | 4-Methylbenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 24 | 98 | 88.7 |

Data derived from a study on a novel in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst system. mdpi.com

Photoinduced Asymmetric Amidation

A significant recent development is the use of chiral diamines in photoinduced, copper-catalyzed asymmetric amidation. repec.orgnih.govnih.gov This method achieves the enantioconvergent substitution of unactivated racemic alkyl electrophiles with primary amides, a challenging transformation in synthetic chemistry. nih.gov The process is notable for its reliance on a cooperative catalyst system assembled in situ from three distinct ligands: a bisphosphine, a phenoxide, and a chiral diamine, along with a copper source. repec.orgnih.gov

In this system, two distinct catalysts work in concert:

A copper/bisphosphine/phenoxide complex acts as a photocatalyst. Upon photoexcitation, this complex has a sufficient excited-state lifetime and reduction potential to activate the relatively strong carbon-halogen bond of the unactivated alkyl electrophile. nih.gov

A chiral copper/diamine complex is responsible for the enantioselective carbon-nitrogen bond formation. repec.orgnih.gov

This dual-catalyst approach allows for the asymmetric synthesis of secondary amides in a single step, where both C-N bond formation and stereochemical control are achieved simultaneously. nih.gov The chiral diamine ligand creates a chiral environment around the copper center, which intercepts the radical intermediate generated by the photocatalyst and directs the subsequent amidation to produce one enantiomer of the product preferentially. This method expands the scope of enantioselective N-substitution to include previously difficult unactivated electrophiles. repec.org

Organocatalysis with Diamine Derivatives

Derivatives of chiral 1,2-diamines, including 1,2-diphenylethylene-1,2-diamine, are powerful scaffolds for bifunctional organocatalysts. These catalysts typically feature a hydrogen-bond donor moiety (like thiourea (B124793) or phosphoramide) and a basic amino group, enabling them to activate both the electrophile and the nucleophile simultaneously. mdpi.comresearchgate.net

Phosphoramides and thiophosphoramides prepared from optically pure C₂-symmetric 1,2-diamines have been successfully employed as organocatalysts in asymmetric Michael additions. researchgate.net For instance, a 1,2-diphenylethane-1,2-diamine (B1144217) derived thiophosphoramide has shown high activity and selectivity in the addition of aldehydes and ketones to N-substituted maleimides. researchgate.net It is suggested that the weaker, more flexible hydrogen-bonding of the thiophosphoramide catalyst with the electrophile contributes to its improved performance compared to analogous sulfonamides. researchgate.net

Furthermore, protonated chiral 1,2-diamines can function as effective organocatalysts. mdpi.com In the N-selective nitroso aldol (B89426) reaction, a mono-N-alkylated 1,2-diphenylethylenediamine catalyst forms an enamine with a ketone. Simultaneously, the protonated secondary amine (ammonium moiety) activates nitrosobenzene (B162901) via hydrogen bonding. This dual activation minimizes steric hindrance and directs the reaction to afford α-hydroxyamino ketones with high N-selectivity and excellent enantioselectivity (up to 98% ee). mdpi.com The reaction proceeds through a proposed transition state where the enantioselectivity is determined by the hydrogen bond between the catalyst's ammonium (B1175870) group and the oxygen of the electrophile. mdpi.com

Role as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation. wikipedia.org After the reaction, the auxiliary can be removed and ideally recovered for reuse. this compound and its diastereoisomers are synthesized for use as chiral building blocks and auxiliaries. researchgate.netresearchgate.net

While specific applications of this compound as an auxiliary are part of a broader field, the principles are well-illustrated by structurally similar compounds like pseudoephedrine and pseudoephenamine. nih.gov Typically, the auxiliary is attached to a substrate, for example, by forming an amide with a carboxylic acid. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate. For instance, in an alkylation reaction, the enolate of a pseudoephedrine amide is formed, and the steric bulk of the auxiliary's substituents blocks one face, forcing the alkyl halide to approach from the less hindered side. nih.gov This results in a highly diastereoselective bond formation. Subsequent cleavage of the amide bond liberates the enantiomerically enriched product and the auxiliary. nih.gov

Ligand Design and Steric/Electronic Tuning for Catalytic Performance

The effectiveness of a catalyst is profoundly influenced by the properties of its ligands. scholaris.ca For catalysts based on this compound, performance can be optimized through rational ligand design, focusing on the steric and electronic properties of the ligand scaffold. nih.gov

The reactivity of a metal-ligand complex is dominated by the coordinating ligands. scholaris.ca By systematically modifying substituents on the diamine backbone or the amino groups, one can fine-tune the electronic environment at the metal center and the steric bulk around it. Electronic tuning, such as introducing electron-donating or electron-withdrawing groups, can alter the Lewis acidity of the metal catalyst, affecting its ability to activate substrates. nih.gov Steric tuning involves adjusting the size and shape of the ligand to create a specific chiral pocket that enhances enantioselection by favoring one transition state over its diastereomeric counterpart. nih.govmdpi.com

C1 and C2 Symmetric Ligands

Symmetry is a critical element in the design of chiral ligands. Ligands derived from this compound can be designed to possess either C₁ symmetry (asymmetric) or C₂ symmetry (chiral but with a twofold rotational axis).

C₂-Symmetric Ligands: These are often preferred in asymmetric catalysis. The C₂ symmetry reduces the number of possible diastereomeric transition states, which can simplify the analysis of the reaction mechanism and often leads to higher enantioselectivities. whiterose.ac.uk Symmetric pincer ligands, for example, feature a central backbone, two equivalent "arms" that create a chiral pocket, and a tridentate chelating motif. whiterose.ac.uk Many of the most successful ligands in asymmetric catalysis, such as bis(oxazoline) ligands, possess C₂ symmetry. nih.gov

C₁-Symmetric Ligands: These ligands lack any symmetry elements other than identity. While sometimes considered less "elegant," C₁-symmetric ligands can be highly effective and may offer unique stereochemical control that is not achievable with C₂-symmetric counterparts. mdpi.com The differentiation between the two nitrogen donors in a C₁-symmetric diamine ligand can be advantageous in certain catalytic cycles.

Functionalization of Diamine Scaffold for Tunable Catalysis

The this compound scaffold is a versatile platform that can be readily functionalized to create a library of ligands with diverse steric and electronic properties. This tunability is key to optimizing a catalyst for a specific reaction.

Functionalization can occur at several positions:

N-Substitution: The primary or secondary amino groups can be derivatized to form amides, sulfonamides, or Schiff bases (imines). This is a common strategy for attaching the diamine to a larger framework or for introducing hydrogen-bond-donating groups, as seen in bifunctional organocatalysts. researchgate.net Attaching bulky N-substituents is a primary method for tuning the steric environment of the catalytic pocket.

Phenyl Ring Substitution: Electron-donating or electron-withdrawing groups can be introduced onto the phenyl ring. These modifications directly impact the electronic properties of the ligand through inductive and resonance effects, which in turn influences the electronic nature of the coordinated metal center. nih.gov

Scaffold Elaboration: The basic diamine structure can be incorporated into larger, more rigid structures like pincer ligands or macrocycles. This can pre-organize the coordination geometry and enhance catalyst stability and selectivity. whiterose.ac.uk

Through such systematic modifications, the diamine scaffold can be tailored to meet the specific demands of a catalytic reaction, leading to improved yield, selectivity, and catalyst turnover. nih.gov

High-Throughput Screening in Catalyst Discovery (Methodological Aspects)nih.gov

High-throughput screening (HTS) has become an indispensable tool in the discovery and optimization of catalysts, including those derived from this compound. The vastness of chemical space, where subtle structural modifications to a ligand can lead to significant changes in catalyst performance, necessitates rapid and efficient screening methodologies. mdpi.com HTS allows for the parallel execution and analysis of a large number of reactions, making it possible to systematically explore variables such as ligand structure, metal precursors, solvents, and other reaction conditions to identify optimal catalysts. mdpi.comcore.ac.uk

The core of applying HTS to catalyst discovery for ligands based on the this compound scaffold involves a multi-step, systematic process:

Library Design and Synthesis : A library of candidate ligands is created by systematically modifying the this compound backbone. This is often achieved through parallel synthesis, where derivatives are prepared simultaneously in multi-well plates. nih.gov Modifications can include substitutions on the phenyl ring or derivatization of the amino groups to create a diverse set of structures with varied steric and electronic properties.

High-Throughput Reaction Execution : The synthesized ligand library is then used in a target chemical transformation. Each unique ligand is typically combined with a metal precursor in the wells of a microtiter plate, followed by the addition of substrates. mdpi.com This setup allows for hundreds of catalytic reactions to be run in parallel under identical or systematically varied conditions.

Rapid Screening and Analysis : The outcome of each reaction, primarily the product yield (conversion) and enantiomeric excess (ee), must be determined quickly. This is the most critical and challenging step in the HTS workflow. nih.goviitm.ac.in Various analytical techniques have been adapted for high-throughput analysis.

The methodological approach for screening catalysts derived from this compound focuses on the rapid and accurate determination of enantioselectivity and catalytic activity. Several analytical methods are particularly suited for this purpose.

Analytical Techniques for High-Throughput Screening

A variety of analytical methods can be employed to screen the results of the parallel catalytic reactions. The choice of method depends on the nature of the reaction products and the specific parameter (yield or enantiomeric excess) being measured.

| Analytical Technique | Principle | Parameter Measured | Advantages | Reference |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The signal is directly related to the enantiomeric composition. | Enantiomeric Excess (ee) | High sensitivity to chiral structures; suitable for direct analysis in microplates. | iitm.ac.inresearchgate.net |

| Fluorescence Spectroscopy | Involves displacing a fluorescent molecule from a complex upon reaction with the chiral amine product, leading to a "turn-on" fluorescence signal proportional to the product concentration. | Yield / Conversion | High sensitivity and specificity; amenable to microplate reader formats. | iitm.ac.in |

| Gas Chromatography (GC) / HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Yield and Enantiomeric Excess (ee) | Provides both conversion and ee data simultaneously; highly accurate. | |

| Mass Spectrometry (MS) | Can be used to rapidly determine the conversion by measuring the ion intensity of the product relative to the starting material. | Yield / Conversion | High speed and sensitivity; can be used for complex reaction mixtures. | researchgate.net |

| Infrared (IR) Thermography | Measures the heat released during an exothermic reaction, which correlates with the reaction rate and conversion. | Reaction Rate / Conversion | Non-invasive and very fast screening for catalyst activity. | researchgate.net |

Workflow Example: Screening for Asymmetric Transfer Hydrogenation

A common application for chiral diamine ligands is in asymmetric transfer hydrogenation. A hypothetical HTS workflow to discover an optimal catalyst based on a this compound derivative for the reduction of a prochiral ketone could proceed as follows:

Library Generation : A library of Schiff base ligands is prepared in a 96-well plate by reacting various substituted (R,R)-1,2-Diamino-1-phenylpropane derivatives with a set of aromatic aldehydes.

Complex Formation : A solution of a metal precursor, for example [Rh(cod)Cl]₂, is added to each well to form the catalyst complexes in situ.

Catalytic Reaction : The prochiral ketone substrate and a hydrogen donor are added to each well to initiate the parallel reactions. The plate is sealed and incubated under controlled temperature.

High-Throughput Analysis : After the reaction time, the plate is analyzed. Enantiomeric excess could be determined rapidly using a circular dichroism plate reader. iitm.ac.in Subsequently, yield can be quantified using a fluorescence-based assay or by rapid GC analysis of a subset of promising "hits". mdpi.comiitm.ac.in

This systematic approach allows researchers to efficiently navigate vast catalytic landscapes to identify lead candidates derived from the this compound scaffold for further, more detailed optimization.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. In the context of 1,2-Diamino-1-phenylpropane, DFT studies have been instrumental in understanding its role in catalysis and coordination chemistry.

Stereoselectivity Origin and Mechanism Prediction

DFT calculations have been pivotal in unraveling the origins of stereoselectivity in reactions catalyzed by complexes of this compound. By modeling the transition states of competing reaction pathways, researchers can predict which stereoisomer is favored and why. These calculations often reveal subtle non-covalent interactions and steric clashes that govern the stereochemical outcome. researchgate.net

Mechanistic investigations using DFT have successfully identified the pathways of reactions such as the reductive coupling of imines and allenamides, demonstrating the reversible nature of certain steps which is crucial for developing catalyst-controlled stereoselective processes. researchgate.net The predictive power of DFT is also leveraged in virtual screening to identify the most promising ligand-substrate combinations for achieving high enantioselectivity, complementing experimental screening efforts. researchgate.net

Table 1: Examples of DFT Applications in Stereoselectivity Prediction

| Reaction Type | Catalyst System | Key Insight from DFT |

| Reductive Coupling | This compound complex | Identified reversible addition to imine, guiding catalyst development. researchgate.net |

| Asymmetric Hydrogenation | Ruthenium-diamine complexes | Development of transition state force fields for predicting enantioselectivity. researchgate.net |

| Aldol (B89426) Reactions | Chiral vicinal diamines | Elucidation of the origins of stereoselectivity. acs.org |

Conformational Analysis of the Diamine and its Complexes

The biological and catalytic activity of this compound and its metal complexes is intrinsically linked to their three-dimensional structure. DFT calculations are employed to perform detailed conformational analyses, identifying the most stable arrangements of the molecule and its complexes. For instance, in a nickel(II) complex, the five-membered chelate ring formed by the diamine ligand was found to adopt a slightly twisted envelope conformation. iucr.orgnih.govresearchgate.net

Electronic Structure Calculations

DFT is used to calculate the electronic properties of this compound and its derivatives, providing insights into their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For a nickel(II) complex of this compound, HOMO-LUMO analysis revealed that the HOMO is primarily located on the metal and water molecules, while the LUMO is delocalized over the metal and the amino groups. iucr.orgresearchgate.net This information is valuable for understanding charge transfer interactions within the molecule. irjweb.com

Table 2: Calculated Electronic Properties of a Ni(II)-1,2-Diamino-1-phenylpropane Complex

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability. irjweb.com |

Transition State Characterization in Catalytic Cycles

A deep understanding of a catalytic cycle requires the characterization of all intermediates and, crucially, the transition states that connect them. DFT calculations are instrumental in locating and characterizing these high-energy transition state structures. diva-portal.orgyoutube.com By calculating the energy barriers associated with each step, the rate-determining step of the reaction can be identified. nih.gov

For example, in the context of metal-catalyzed transfer hydrogenation, DFT has been used to compare different mechanistic possibilities, such as the unsaturated and dihydride routes, by analyzing the corresponding transition states. acmm.nl This level of detail is essential for the rational design of more efficient catalysts. nih.gov

Molecular Mechanics and Hybrid QM/MM Approaches

While DFT is powerful, its computational cost can be prohibitive for very large systems, such as enzymes or reactions in explicit solvent. In such cases, molecular mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative.

MM methods use classical force fields to describe the potential energy of a system, allowing for rapid conformational sampling. researchgate.net QM/MM methods provide a "multi-scale" approach where the chemically active region (e.g., the catalytic center) is treated with a high-level QM method like DFT, while the surrounding environment is described by a more computationally efficient MM force field. fz-juelich.denih.govcecam.org This approach balances accuracy and computational feasibility, making it suitable for studying enzymatic reactions and other complex systems. fz-juelich.denih.gov

Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a critical role in molecular recognition, crystal packing, and the stabilization of transition states. mdpi.comharvard.eduresearchgate.net Computational methods are essential for quantifying these weak yet crucial interactions.

Hirshfeld surface analysis, derived from DFT calculations, is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. nih.govresearchgate.net For a nickel(II) complex of this compound, this analysis revealed that H···H, O···H/H···O, and H···Cl interactions were the most significant contributors to the crystal packing. iucr.orgnih.govresearchgate.net The Non-Covalent Interaction (NCI) index is another method used to visualize and classify these interactions based on the electron density and its derivatives. nih.gov

Hydrogen Bonding Effects

Hydrogen bonding plays a critical role in the molecular recognition, crystal packing, and biological activity of amine-containing compounds. Computational studies offer a precise way to describe and quantify these interactions. rsc.org A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another nearby electronegative atom (the acceptor). rsc.org The strength and geometry of these bonds can be accurately predicted using various computational models. rsc.org

In the context of this compound, its ability to act as both a hydrogen bond donor (via the N-H groups) and an acceptor makes these interactions fundamental to its chemistry. When complexed with metal ions, the compound's hydrogen bonding capabilities are crucial for stabilizing the resulting crystal lattice. For instance, in a study of a trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate complex, the crystal packing is heavily influenced by a network of hydrogen bonds. iucr.orgacs.org Computational analysis identified significant O—H···Cl, N—H···O, and N—H···Cl hydrogen bonds that connect the complex cations, anions, and water molecules. iucr.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. For the aforementioned nickel(II) complex of this compound, this analysis revealed that the most significant contributions to crystal packing come from H···H, O···H/H···O, and H···Cl interactions. iucr.org This indicates that while non-specific hydrogen-hydrogen contacts are most frequent, the directed hydrogen bonds involving oxygen and chlorine are substantial contributors to the stability of the crystal structure. iucr.org Intramolecular hydrogen bonding can also be critical, influencing the conformation of molecules and bringing reactive centers into proximity, which can dramatically affect reaction rates. nih.gov

| Interaction Type | Contribution to Crystal Packing (%) |

| H···H | 56.4 |

| O···H / H···O | 16.4 |

| H···Cl | 13.3 |

| Other | 13.9 |

This table presents the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface for a nickel(II) complex containing this compound ligands, as determined by computational analysis. iucr.org

Steric and Electronic Effects

The chemical behavior of this compound is governed by a combination of steric and electronic effects arising from its unique structure, which features a bulky phenyl group, a chiral center, and two amine functionalities on adjacent carbons.

Electronic Effects: The term "electronic effects" refers to how the distribution of electron density influences a molecule's properties and reactivity. The phenyl group is electron-withdrawing through induction but can be an electron donor through resonance. The two amino groups are strong electron-donating groups. The interplay of these features dictates the molecule's nucleophilicity and its ability to coordinate with metals. Computational methods like NBO analysis can be used to explore charge transfer within the molecule. tandfonline.com

A practical example of electronic effects is seen in the synthesis of this compound diastereoisomers. ulb.ac.beresearchgate.net When one of the amino groups is protected with a trifluoroacetyl group, the three highly electronegative fluorine atoms create a strong electron-withdrawing effect. ulb.ac.be This effect decreases the electron density on the amide's oxygen atom, which in turn prevents the formation of undesired oxazoline (B21484) side-products during synthesis. ulb.ac.beresearchgate.net DFT calculations can further elucidate these properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the regions most likely to donate and accept electrons, respectively. iucr.org

Steric Effects: Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder reactions at nearby sites. In this compound, the phenyl group imposes significant steric hindrance. This bulk can influence which face of the molecule is more accessible for a chemical reaction, a key principle in asymmetric synthesis. ub.edu Computational studies on related structures have shown that the steric properties of substituents are often the deciding factor in achieving high stereoselectivity in organocatalyzed reactions. acs.org The conformation of the five-membered chelate ring that forms when this compound binds to a metal ion is also a consequence of minimizing steric strain between the substituents. iucr.org

The modification of the core structure of similar diamines with different substituents has been shown to significantly affect both electronic properties and steric interactions, leading to compounds with tailored biological activities.

| Structural Feature / Substituent | Primary Effect | Consequence |

| Phenyl Group | Steric / Electronic | Influences reaction stereoselectivity; modifies electron density at adjacent carbons. ub.edu |

| Amino Groups (-NH₂) | Electronic | Act as strong electron donors and nucleophiles; key sites for hydrogen bonding and metal coordination. iucr.org |

| Trifluoroacetyl Group (-COCF₃) | Electronic | Strongly electron-withdrawing; used as a protecting group to prevent side reactions during synthesis. ulb.ac.beresearchgate.net |

| Methyl Substituent | Steric / Electronic | Small structural modifications that can alter steric interactions and electronic properties. |

This table summarizes the key steric and electronic effects of the functional groups and substituents discussed in relation to this compound and its derivatives.

Advanced Spectroscopic and Chiroptical Characterization for Mechanistic Elucidation

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's stereochemistry. wikipedia.orgru.nl

Determination of Absolute Configuration

A primary application of VCD spectroscopy is the unambiguous determination of the absolute configuration of chiral molecules in solution. schrodinger.comnih.govspectroscopyeurope.com This method circumvents the often-difficult process of obtaining single crystals suitable for X-ray crystallography. hindsinstruments.comspectroscopyeurope.com The absolute configuration is established by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations, often employing Density Functional Theory (DFT). nih.govspectroscopyeurope.combiotools.us

The process typically involves the following steps:

Measurement of the experimental VCD spectrum of one enantiomer. spectroscopyeurope.com

Computational simulation of the VCD spectrum for one of the known enantiomers (e.g., the R- or S-configuration). spectroscopyeurope.com

Comparison of the experimental spectrum with the simulated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image). spectroscopyeurope.com

The absolute configuration is assigned based on the best correlation between the experimental and one of the calculated spectra. spectroscopyeurope.combiotools.us

The VCD spectra of enantiomers are mirror images, displaying equal magnitude but opposite signs for their peaks. nih.gov This characteristic makes VCD a powerful tool for distinguishing between enantiomers and assigning their absolute stereochemistry with a high degree of confidence. nih.govrsc.org

Conformational Preferences and Solvent Effects

VCD spectroscopy is highly sensitive to the conformational preferences of molecules in solution. ru.nlnih.gov The observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, the predominant solution-state structures can be identified. nih.gov

The conformation of a molecule, and thus its VCD spectrum, can be significantly influenced by the surrounding solvent. schrodinger.comnih.gov Intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules, can alter the conformational equilibrium. rsc.org For instance, in weakly interacting solvents like chloroform, intramolecular hydrogen bonds may be favored, while in strongly hydrogen-bonding solvents like dimethyl sulfoxide (DMSO), intermolecular interactions with the solvent can disrupt these internal bonds, leading to different conformational preferences. rsc.org

Studies on various molecules have demonstrated that shifts in VCD and IR absorption spectra in different solvents can be attributed to solvent effects, which alter the spectral shapes due to varying degrees of solvation and differences in the solvent's dipolar character. nih.gov To accurately model these effects, explicit consideration of solute-solvent interactions in DFT calculations, often through a microsolvation approach, may be necessary. rsc.orgrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet and visible regions of the electromagnetic spectrum. units.it It provides information about the electronic transitions within a chiral molecule.